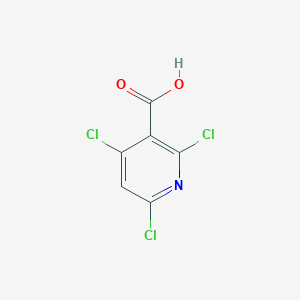

2,4,6-Trichloropyridine-3-carboxylic acid

Description

Propriétés

IUPAC Name |

2,4,6-trichloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO2/c7-2-1-3(8)10-5(9)4(2)6(11)12/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORBTGOVTLGEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596978 | |

| Record name | 2,4,6-Trichloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69422-72-6 | |

| Record name | 2,4,6-Trichloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Oxidation of 2,6-Dichloropyridine

One effective method for synthesizing 2,4,6-trichloropyridine involves the oxidation of 2,6-dichloropyridine. The process typically utilizes trifluoroacetic acid as a solvent and a catalyst such as molybdic oxide or aluminum oxide.

- Mix 2,6-dichloropyridine with trifluoroacetic acid and the catalyst.

- Stir the mixture at elevated temperatures (around 85 °C) while adding an oxidizing agent (e.g., hydrogen peroxide).

- After the reaction period (3-5 hours), cool the mixture and filter to remove the catalyst.

- The resulting product can be further purified through distillation and extraction processes.

| Reaction Step | Yield (%) |

|---|---|

| Oxidation | >98 |

| Final Product (after purification) | >75 |

This method has shown a high transformation efficiency and product purity suitable for industrial applications.

Chlorination of Pyridine Derivatives

Chlorination is another prevalent method for synthesizing 2,4,6-trichloropyridine-3-carboxylic acid from simpler pyridine derivatives.

- Start with a precursor such as 2,6-dichloropyridine oxynitride.

- React this intermediate with an excess chlorinating agent under reflux conditions for several hours.

- After completing the reaction, separate the product using extraction methods.

| Reaction Step | Yield (%) |

|---|---|

| Chlorination | 75-76 |

This approach benefits from straightforward reaction conditions and high yields.

Decarboxylation Processes

Decarboxylation is also utilized for synthesizing functionalized derivatives of trichloropyridine compounds.

- Synthesize a precursor carboxylic acid derivative.

- Heat the compound under reflux conditions to promote decarboxylation.

- Isolate the desired trichloropyridine product through standard purification techniques.

| Reaction Step | Yield (%) |

|---|---|

| Decarboxylation | Variable (depends on precursor) |

This method allows for the introduction of functional groups that can enhance the properties of the final product.

Recent studies have focused on optimizing these preparation methods to improve yield and reduce environmental impact. For instance:

- The use of green solvents and catalysts has been explored to minimize hazardous waste.

- Advanced extraction techniques are being developed to enhance product recovery rates.

Table of Comparative Yields

| Preparation Method | Yield (%) | Notes |

|---|---|---|

| Oxidation of 2,6-Dichloropyridine | >98 | High efficiency with suitable catalysts |

| Chlorination | 75-76 | Effective under reflux conditions |

| Decarboxylation | Variable | Yield depends on precursor stability |

Analyse Des Réactions Chimiques

Acid-Base Reactions

The carboxylic acid group undergoes typical acid-base reactions, forming salts or esters under basic conditions. For example:

- Reaction with NaOH yields the sodium salt, enhancing solubility for further synthetic applications .

- Esterification with alcohols (e.g., methanol) in the presence of H₂SO₄ produces methyl esters, as observed in derivative syntheses .

Key Reaction:

Substitution Reactions

The chlorine atoms at positions 2, 4, and 6 participate in nucleophilic aromatic substitution (NAS) or electrophilic substitution, influenced by the electron-withdrawing effects of the carboxylic acid group.

Nucleophilic Substitution

Electrophilic Substitution

Limited due to the deactivating Cl and COOH groups. Nitration occurs at the 5-position under strong acidic conditions .

Decarboxylation

The carboxylic acid group undergoes decarboxylation under thermal or basic conditions:

- Thermal Decarboxylation : Heating at 150–200°C yields 2,4,6-trichloropyridine and CO₂ .

- Base-Catalyzed Decarboxylation : K₂CO₃ in toluene removes CO₂, forming 2,4,6-trichloropyridine .

Mechanism:

Reduction Reactions

Selective reduction of chlorine atoms or the carboxylic acid group is achievable:

- Catalytic Hydrogenation : Pd/C in ethanol reduces Cl to H at position 4, yielding 2,6-dichloropyridine-3-carboxylic acid .

- LiAlH₄ Reduction : Converts the carboxylic acid to a hydroxymethyl group, producing 2,4,6-trichloropyridin-3-ylmethanol .

Coordination Chemistry

The compound acts as a ligand in metal-organic frameworks (MOFs):

- With Co(II) : Forms 3D frameworks using carboxylate and pyridine N donors, applied in electrocatalysis .

- With Cu(II) : Creates complexes showing herbicidal synergy via axial coordination .

Comparative Reactivity with Analogues

Applications De Recherche Scientifique

2,4,6-Trichloropyridine-3-carboxylic acid is utilized in several scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2,4,6-Trichloropyridine-3-carboxylic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can inhibit certain enzymes or interfere with cellular processes, depending on its application. The exact pathways and targets can vary based on the context of its use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The chlorine substitution pattern and functional groups significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis with key analogs:

Table 1: Key Structural and Functional Comparisons

Note: CAS for 6-Chloropyridine-3-carboxylic acid inferred from synonyms.

Stability and Handling Considerations

- 2,4,6-Trichloro derivative : Requires stringent storage (-80°C) due to sensitivity to hydrolysis; incompatible with strong bases or oxidizing agents .

- Clopyralid : Stable under ambient conditions, reflecting its agricultural use .

- Trifluoromethyl analog: Compatible with non-polar solvents but reactive toward strong acids/bases .

Research and Industrial Relevance

Activité Biologique

2,4,6-Trichloropyridine-3-carboxylic acid (TCPCA) is a chlorinated derivative of pyridine that has garnered attention for its potential biological activities. This compound is structurally related to various herbicides and fungicides, making it significant in agricultural chemistry and pharmacology. This article reviews the biological activity of TCPCA, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 182.44 g/mol

- Melting Point : 33-37°C

- Boiling Point : 212.5°C

Biological Activity Overview

TCPCA exhibits a range of biological activities including herbicidal, antibacterial, antifungal, and potential anticancer properties. The following sections detail these activities.

Herbicidal Activity

TCPCA has been evaluated for its herbicidal properties against various plant species. Studies indicate that it acts by inhibiting specific metabolic pathways in plants, particularly those involved in amino acid synthesis and chlorophyll production.

| Study | Target Species | Mechanism of Action | Efficacy |

|---|---|---|---|

| Chavan et al. (2006) | Various weeds | Inhibition of amino acid biosynthesis | Effective at concentrations >50 μM |

| Liu et al. (2024) | Ulex europaeus | Disruption of chlorophyll synthesis | Significant reduction in growth |

Antibacterial Activity

TCPCA has shown promising antibacterial effects against several Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic enzymes.

| Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 25 μg/mL |

| Staphylococcus aureus | 15 μg/mL |

| Pseudomonas aeruginosa | 30 μg/mL |

Antifungal Activity

In addition to its antibacterial properties, TCPCA exhibits antifungal activity against pathogenic fungi such as Candida species and Aspergillus species.

| Fungi Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 20 μg/mL |

| Aspergillus niger | 35 μg/mL |

The biological activity of TCPCA can be attributed to several mechanisms:

- Enzyme Inhibition : TCPCA inhibits enzymes involved in critical biochemical pathways, such as those associated with nucleic acid synthesis.

- Cell Membrane Disruption : The compound alters membrane permeability in bacterial cells, leading to cell lysis.

- Signal Transduction Interference : TCPCA may interfere with signaling pathways that regulate cellular responses to environmental stressors.

Case Studies

- Agricultural Applications : A study conducted by Kaneko et al. (1986) demonstrated that TCPCA effectively reduced weed populations in agricultural settings without adversely affecting crop yield.

- Pharmaceutical Potential : Research by Pendergrass (2022) explored TCPCA's potential as an anticancer agent, revealing that it inhibited the proliferation of cancer cells in vitro through apoptosis induction.

Q & A

Q. What are the key physicochemical properties of 2,4,6-Trichloropyridine-3-carboxylic acid, and how are they determined experimentally?

Answer: The compound (CAS 69422-72-6) has a molecular formula of C₆H₂Cl₃NO₂ and a molecular weight of 226.445 g/mol . Key properties include:

- Density : 1.728 g/cm³ (measured via pycnometry or gas displacement).

- Boiling point : 357.4°C at 760 mmHg (determined by differential scanning calorimetry or distillation under controlled pressure).

- Flash point : 169.9°C (using closed-cup methods like Pensky-Martens).

- Refractive index : 1.618 (measured via refractometry).

Experimental methods for characterization include HPLC for purity assessment (>98% by GC, as per industry standards), mass spectrometry for molecular weight confirmation, and FT-IR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Thermal stability can be assessed via TGA-DSC .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer: Safety measures include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols.

- Storage : Store in a cool, dry place away from oxidizing agents and bases.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose according to local regulations (e.g., US EPA guidelines).

- Disposal : Follow 40 CFR Part 261 (US) or EU 91/156/EEC for hazardous waste. Avoid mixing with organic waste to prevent exothermic reactions .

Advanced Research Questions

Q. How can researchers design a synthesis route for this compound, and what purification challenges arise?

Answer: A plausible synthesis involves:

Chlorination of Pyridine Derivatives : Start with nicotinic acid (pyridine-3-carboxylic acid) and perform electrophilic chlorination using Cl₂ or SO₂Cl₂ under controlled conditions (0–5°C) to achieve 2,4,6-trichloro substitution.

Selective Hydrolysis : Optimize reaction time and temperature to avoid over-chlorination.

Q. Purification Challenges :

Q. What advanced analytical techniques resolve structural ambiguities in this compound and its derivatives?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Absence of aromatic protons confirms full chlorination.

- ¹³C NMR : Peaks at ~125–140 ppm indicate chlorine-substituted carbons.

- X-ray Crystallography : Resolves hydrogen bonding networks (e.g., carboxylic acid dimerization) and confirms substitution patterns.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., m/z 224.915 for [M-H]⁻) .

Q. How does the electronic structure of the trichloropyridine ring influence reactivity in cross-coupling reactions?

Answer: The electron-withdrawing Cl groups deactivate the pyridine ring , directing electrophilic attacks to the meta position relative to the carboxylic acid. This enhances stability in Suzuki-Miyaura couplings but reduces nucleophilic substitution rates. Computational studies (DFT) show reduced electron density at C-5, making it less reactive toward palladium catalysts .

Q. How can researchers address contradictions in degradation product data during stability studies?

Answer:

- Hyphenated Techniques : Use LC-MS/MS to correlate retention times with mass fragments (e.g., m/z 190 for decarboxylated products).

- Isotopic Labeling : Track ¹³C-labeled carboxylic acid groups to distinguish hydrolysis pathways.

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to identify major degradation pathways. Compare results with accelerated stability models (e.g., Arrhenius plots) .

Q. What computational tools predict the environmental fate of this compound?

Answer:

- EPI Suite : Estimates biodegradation half-life (e.g., ~150 days for aerobic soil) and bioaccumulation potential (log Kow = 2.74).

- Density Functional Theory (DFT) : Models hydrolysis activation energy (~85 kJ/mol) and photodegradation pathways.

- Molecular Dynamics (MD) : Simulates interactions with soil organic matter to predict adsorption coefficients (Koc) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.